molecular formula C16H19ClN2O2 B6086227 N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide

Katalognummer B6086227
Molekulargewicht: 306.79 g/mol
InChI-Schlüssel: WGVRNOHJMWPBNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide, commonly known as CX717, is a nootropic drug that has been found to enhance cognitive function in both animals and humans. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.

Wirkmechanismus

CX717 works by enhancing the activity of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory transmission of signals between neurons. By potentiating these receptors, CX717 increases the strength and duration of synaptic transmission, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive enhancing effects, CX717 has also been found to have other biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters that play a key role in cognition and mood. CX717 has also been found to increase brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CX717 for lab experiments is its ability to enhance cognitive function without causing significant side effects or toxicity. This makes it a useful tool for studying the neural mechanisms underlying cognition and for developing new treatments for cognitive disorders. However, one limitation of CX717 is its relatively short half-life, which requires frequent dosing in order to maintain its effects.

Zukünftige Richtungen

There are several future directions for research on CX717. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another area of interest is the investigation of CX717's potential therapeutic effects in various neurological and psychiatric disorders. Additionally, research on the long-term effects of CX717 on cognitive function and brain health is needed to fully understand its potential benefits and limitations.

Synthesemethoden

The synthesis of CX717 involves the reaction of 2-chlorobenzylamine with cyclopropylacetic anhydride in the presence of triethylamine and acetic acid. The resulting intermediate is then reacted with pyrrolidine-3,5-dione to form CX717. This method has been optimized to yield high purity and high yields of CX717.

Wissenschaftliche Forschungsanwendungen

CX717 has been extensively studied for its cognitive enhancing effects. It has been found to improve memory, attention, and learning in animal models and humans. In addition, CX717 has also been studied for its potential therapeutic effects in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.

Eigenschaften

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c17-14-4-2-1-3-12(14)9-19-10-13(8-16(19)21)18-15(20)7-11-5-6-11/h1-4,11,13H,5-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVRNOHJMWPBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2CC(=O)N(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.